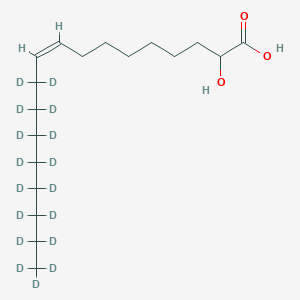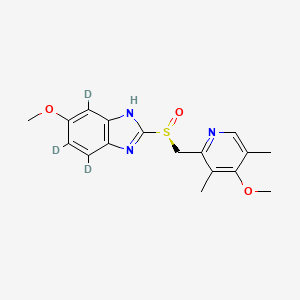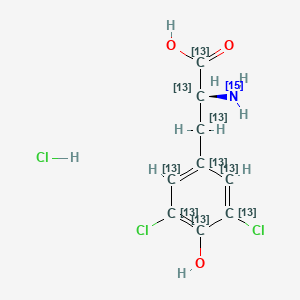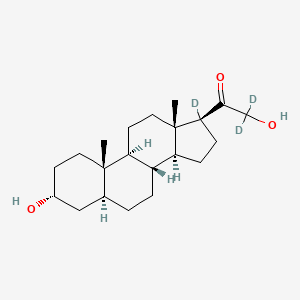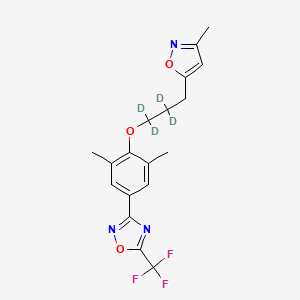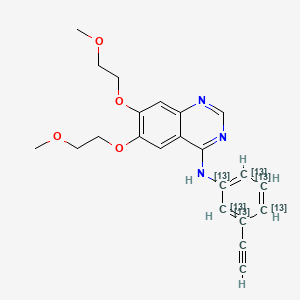
Erlotinib-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erlotinib-13C6 is a 13C-labeled version of Erlotinib, a highly specific and reversible epidermal growth factor receptor tyrosine kinase inhibitor. Erlotinib is primarily used for the targeted therapy of non-small-cell lung cancer and pancreatic cancer . The 13C labeling is used for tracing and quantification during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Erlotinib-13C6 involves the incorporation of 13C-labeled carbon atoms into the Erlotinib molecule. This process typically involves the use of 13C-labeled precursors in the synthetic route of Erlotinib. The reaction conditions often include the use of mixed solvents such as water and t-butanol, and catalysts like cuprous iodide at elevated temperatures (e.g., 80°C) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of 13C isotopes and the purity of the final product. Techniques such as rapid expansion of supercritical solution with cosolvent (RESS-C) are also employed to produce nanoparticles of Erlotinib hydrochloride, enhancing its solubility and bioavailability .
Análisis De Reacciones Químicas
Types of Reactions: Erlotinib-13C6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or nucleophiles under conditions such as elevated temperatures or the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted Erlotinib derivatives .
Aplicaciones Científicas De Investigación
Erlotinib-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: Employed in the investigation of cellular processes involving the epidermal growth factor receptor.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Erlotinib.
Industry: Applied in the development of new formulations and delivery systems for cancer therapy
Mecanismo De Acción
Erlotinib-13C6 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. It binds reversibly to the ATP binding site of the receptor, blocking its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Gefitinib: Another first-generation EGFR inhibitor used in the treatment of non-small-cell lung cancer.
Icotinib: A similar EGFR inhibitor with a slightly different chemical structure.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to first-generation inhibitors.
Uniqueness of Erlotinib-13C6: this compound is unique due to its 13C labeling, which allows for precise tracing and quantification in various research applications. This feature makes it particularly valuable in pharmacokinetic studies and the development of new cancer therapies .
Propiedades
Fórmula molecular |
C22H23N3O4 |
|---|---|
Peso molecular |
399.39 g/mol |
Nombre IUPAC |
N-(5-ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i5+1,6+1,7+1,12+1,16+1,17+1 |
Clave InChI |
AAKJLRGGTJKAMG-GQGGUIAASA-N |
SMILES isomérico |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)N[13C]3=[13CH][13CH]=[13CH][13C](=[13CH]3)C#C)OCCOC |
SMILES canónico |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



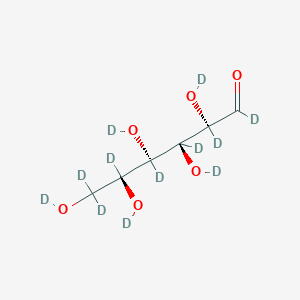
![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)
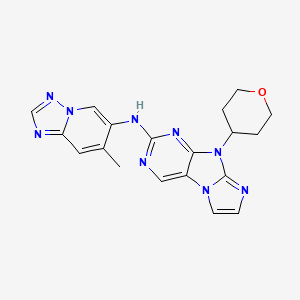

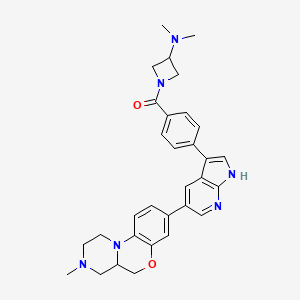
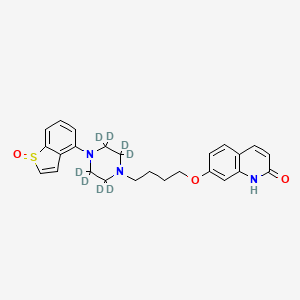
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)
